N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-17-6-8-21-18(13-17)25-23(31-21)26(14-16-4-2-3-9-24-16)22(27)15-5-7-19-20(12-15)30-11-10-29-19/h2-9,12-13H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBRIGWEEZNAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole moiety : Known for its role in various biological activities.
- Pyridine ring : Often associated with pharmacological properties.
- Dihydrobenzo[b][1,4]dioxine core : Contributes to the compound's stability and reactivity.
These structural elements contribute to the compound's potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies report IC50 values indicating effectiveness in preventing cell growth at low concentrations .
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can induce apoptotic cell death in cancer cells, a critical mechanism for anticancer agents. It is believed to interfere with the cell cycle, particularly blocking progression at the sub-G1 phase .
- Kinase Inhibition : The compound is thought to act as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs). Inhibition of CDKs disrupts cell cycle regulation, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Its unique structure allows it to interact with bacterial molecular pathways effectively. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : Starting from 2-aminothiophenol and a methoxy-substituted benzaldehyde.
- Introduction of Pyridine Group : Reacting the thiazole intermediate with pyridin-2-ylmethyl halide.
- Final Modifications : Additional steps may include functional group modifications to enhance biological activity.
The biological effects of this compound are primarily mediated through:
- Targeting Specific Kinases : By inhibiting CDKs and other kinases involved in cell cycle regulation.
- Modulating Signaling Pathways : Interactions with receptors or enzymes that play roles in cellular signaling can lead to altered cell behavior, including apoptosis and reduced proliferation .
Case Studies and Research Findings
A selection of studies highlights the effectiveness of this compound:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing the benzodioxane moiety exhibit notable anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain analogs of 2,3-dihydrobenzo[b][1,4]dioxine derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting that N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may have similar potential .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the thiazole ring is associated with various antimicrobial agents. Research indicates that thiazole derivatives can exhibit antibacterial and antifungal activities. Thus, this compound may be explored further for its efficacy against specific pathogens .
Neuroprotective Effects
Recent studies have indicated that compounds with similar structures possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications. Research into related benzodioxane derivatives has shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the benzodioxane core can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhances anticancer activity |
| Alteration of the carboxamide group | Modulates solubility and bioavailability |
| Variation in pyridine substitution | Affects receptor binding affinity |
This table summarizes how different modifications can impact the compound's effectiveness and offers insights into future drug design strategies.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 2,3-dihydrobenzo[b][1,4]dioxine and evaluated their anticancer activity against human breast cancer cells. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of thiazole-containing compounds similar to this compound. The results showed that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide with high yield and purity?
- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. Key steps may include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and pyridinylmethyl moieties to the dihydrobenzo[d]dioxine core .
- Heterocyclic ring construction : Cyclization under acidic or basic conditions, as seen in analogous thiazole-carboxamide syntheses .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity. Monitor intermediates via TLC and characterize using NMR and HRMS .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent positions and absence of tautomeric forms (e.g., pyridinylmethyl proton shifts at δ 4.5–5.0 ppm) .
- FT-IR : Verify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
- Mass spectrometry : HRMS (ESI+) to match theoretical and observed molecular weights (e.g., [M+H]⁺ expected for C₂₃H₂₀N₃O₄S).
- Elemental analysis : Ensure ≤0.4% deviation between calculated and experimental C/H/N/S values .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Systematically replace the methoxy group (e.g., -OCH₃ → -CF₃, -NH₂) to assess electronic effects on target binding .
- Scaffold hopping : Substitute the pyridinylmethyl group with other heteroaryls (e.g., quinoline, imidazole) and evaluate potency shifts .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Control variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize confounding factors, as seen in pH-dependent antimicrobial studies .
- Orthogonal validation : Confirm results using disparate methods (e.g., in vitro enzyme inhibition + in vivo xenograft models) .
- Meta-analysis : Compare datasets from analogous compounds (e.g., thiazole-carboxamides like Dasatinib) to identify trends in potency and selectivity .
Q. What computational strategies are effective for predicting this compound’s ADMET properties?
- Methodological Answer :
- In silico tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns) to prioritize derivatives with improved binding kinetics .
- Experimental cross-check : Validate predictions via Caco-2 monolayer assays (permeability) and microsomal stability tests .
Data Contradiction Analysis
Q. How to resolve discrepancies in enzymatic inhibition data between recombinant proteins and cell-based assays?
- Methodological Answer :
- Assay interference checks : Test for compound aggregation (via dynamic light scattering) or fluorescence quenching in recombinant systems .
- Cellular context : Account for off-target effects (e.g., efflux pumps) using transporter inhibitors (e.g., verapamil for P-gp) in cell-based assays .
- Dose-response refinement : Perform IC₅₀ titrations under matched ATP concentrations (e.g., 1 mM ATP for kinase assays) .
Methodological Framework Integration
Q. How to align experimental design with theoretical frameworks (e.g., kinase inhibition hypotheses)?
- Methodological Answer :
- Hypothesis-driven design : Link synthetic modifications to target engagement (e.g., pyridinylmethyl as a hinge-binding motif in kinases) .
- Negative controls : Include analogs lacking key pharmacophores (e.g., amide → ester) to confirm mechanism specificity .
- Iterative refinement : Use feedback from preliminary SAR to update computational models (e.g., QSAR regression analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
